Methyl 2-bromo-3,3-dimethylbutanoate

Description

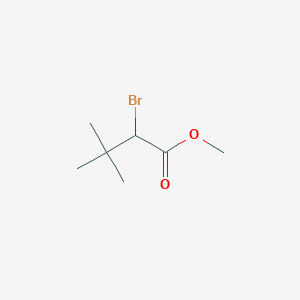

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-7(2,3)5(8)6(9)10-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCDNKISRYJVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50524246 | |

| Record name | Methyl 2-bromo-3,3-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50524246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16495-40-2 | |

| Record name | Methyl 2-bromo-3,3-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50524246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-bromo-3,3-dimethylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving Methyl 2 Bromo 3,3 Dimethylbutanoate

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions of alkyl halides can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). The preferred pathway for methyl 2-bromo-3,3-dimethylbutanoate is heavily influenced by its structure.

SN1 and SN2 Mechanisms

The SN2 mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. This process occurs in a single, concerted step. For this to happen, the electrophilic carbon must be sterically accessible. In the case of this compound, the carbon atom bonded to the bromine is a secondary carbon. While secondary halides can undergo SN2 reactions, the presence of an adjacent bulky tert-butyl group creates significant steric hindrance, making a direct backside attack by a nucleophile very difficult. Therefore, the SN2 pathway is highly disfavored for this substrate.

The SN1 mechanism, on the other hand, proceeds through a multi-step process initiated by the departure of the leaving group to form a carbocation intermediate. researchgate.net This intermediate is then attacked by the nucleophile. The rate-determining step is the formation of the carbocation, and its stability is a key factor. This compound can form a secondary carbocation upon loss of the bromide ion. While secondary carbocations are less stable than tertiary ones, the SN1 pathway is more plausible than the SN2 pathway due to the severe steric hindrance. nih.govrsc.org Polar protic solvents would further favor the SN1 mechanism by stabilizing the ionic intermediates.

Table 1: Factors Influencing Nucleophilic Substitution Pathways for this compound

| Factor | Impact on SN1 Pathway | Impact on SN2 Pathway | Likely Outcome for the Title Compound |

|---|---|---|---|

| Substrate Structure | Secondary halide, can form a secondary carbocation. | Secondary halide, but highly hindered. | SN1 is more probable than SN2. |

| Steric Hindrance | Not a factor in the rate-determining step. | Severe steric hindrance from the adjacent tert-butyl group strongly inhibits backside attack. | Favors SN1 over SN2. |

| Carbocation Stability | Forms a secondary carbocation, which is prone to rearrangement. | Not applicable (no carbocation intermediate). | SN1 is possible, but rearrangement is expected. |

| Leaving Group | Bromide is a good leaving group. | Bromide is a good leaving group. | Favors both mechanisms, but substrate effects dominate. |

Carbocation Rearrangements in Related Brominated Systems

A critical feature of SN1 reactions is the potential for the carbocation intermediate to rearrange to a more stable form. warwick.ac.ukorganic-chemistry.org The secondary carbocation initially formed from this compound is positioned next to a quaternary carbon atom of the tert-butyl group. This structure is primed for a 1,2-alkyl shift (specifically, a methyl shift). acs.orgwikipedia.org

In this rearrangement, one of the methyl groups from the tert-butyl substituent migrates with its bonding pair of electrons to the adjacent positively charged carbon. This process transforms the less stable secondary carbocation into a more stable tertiary carbocation. The thermodynamic driving force for this shift is the increased stability of the tertiary carbocation, which is stabilized by hyperconjugation and inductive effects from three alkyl groups instead of two. unishivaji.ac.inrsc.org

This phenomenon is well-documented in similar systems. For instance, the solvolysis of 2-bromo-3-methylbutane (B93499) proceeds through a secondary carbocation that undergoes a 1,2-hydride shift to form a more stable tertiary carbocation before reacting with the solvent. rsc.orgacs.org Similarly, the reaction of 3,3-dimethyl-1-butene (B1661986) with HBr leads to a rearranged product due to a 1,2-methyl shift in the carbocation intermediate. rsc.org Consequently, any reaction of this compound that proceeds via an SN1 mechanism is expected to yield products derived primarily from the rearranged tertiary carbocation.

Radical Reaction Mechanisms

Beyond ionic pathways, the carbon-bromine bond in this compound can be cleaved homolytically to generate a carbon-centered radical. This radical intermediate can then participate in various synthetic transformations, including powerful carbon-carbon bond-forming reactions.

Photoredox Catalyzed C(sp3)–C(sp3) Coupling with Carbon-Centered Radical Intermediates

Modern synthetic methods, particularly those employing photoredox and nickel dual catalysis, have enabled the efficient coupling of C(sp3)-hybridized centers. libretexts.org In these reactions, an alkyl bromide like this compound can serve as a coupling partner. The general mechanism typically involves a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) process. wikipedia.orgresearchgate.net

The excited photocatalyst can reduce the alkyl bromide, causing the C-Br bond to cleave and generate a carbon-centered radical. This radical is then captured by a low-valent nickel complex (e.g., Ni(0)) in the dual catalytic cycle. The resulting alkyl-nickel species can then undergo transmetalation with another coupling partner (or oxidative addition with a second electrophile) and subsequent reductive elimination to form a new C(sp3)–C(sp3) bond. libretexts.orgmdpi.com This methodology allows for the construction of complex molecular frameworks under mild conditions. libretexts.org

Table 2: General Steps in Photoredox/Nickel Dual Catalyzed Cross-Coupling

| Step | Description | Role of this compound |

|---|---|---|

| 1. Photocatalyst Excitation | A photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs visible light. | Not directly involved. |

| 2. Single Electron Transfer (SET) | The excited photocatalyst reduces the alkyl halide. | Acts as the radical precursor; accepts an electron, leading to C-Br bond cleavage. |

| 3. Radical Generation | A carbon-centered radical is formed. | Generates the 3,3-dimethyl-2-(methoxycarbonyl)butan-2-yl radical. |

| 4. Nickel Catalytic Cycle | The radical is trapped by a Ni(0) catalyst, which then engages with the second coupling partner to form the C-C bond via reductive elimination. | The generated radical enters the nickel catalytic cycle for C-C bond formation. |

Intramolecular Radical Addition Processes

If the ester portion of the molecule were to contain an unsaturated functional group, such as a double or triple bond, the carbon-centered radical generated at the alpha-position could undergo an intramolecular addition, or cyclization. wikipedia.org A powerful method for achieving such transformations is Atom Transfer Radical Cyclization (ATRC). researchgate.netwarwick.ac.uk

In a typical ATRC process, a transition metal catalyst (often copper-based) abstracts the bromine atom from the substrate to generate a radical. rsc.org This radical can then add to an internal π-system. The resulting cyclized radical is then quenched by the transfer of a halogen atom from the now higher-valent metal catalyst, regenerating the active catalyst and forming the halogenated cyclic product. warwick.ac.uk For a derivative of this compound containing a suitably positioned alkene (e.g., an allyl or homoallyl group in the alcohol moiety), this process would enable the construction of five- or six-membered rings. The regioselectivity of the cyclization (e.g., exo vs. endo) is governed by Baldwin's rules and the specific reaction conditions.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a single cyclic transition state. nih.govresearchgate.net They include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. The saturated nature of this compound precludes its direct participation in most pericyclic reactions, which typically require conjugated π-systems. However, it can be considered a precursor to substrates that could undergo such transformations.

One potential pathway is dehydrobromination. Treatment with a non-nucleophilic base could eliminate HBr to form methyl 3,3-dimethyl-2-butenoate or methyl 3,3-dimethyl-3-butenoate. The α,β-unsaturated ester, while a dienophile, would require a diene partner for a [4+2] Diels-Alder cycloaddition.

A more relevant transformation in the context of α-bromo esters is the Reformatsky reaction. libretexts.orgwikipedia.orgbyjus.com This reaction involves treating an α-halo ester with zinc metal to form an organozinc reagent, known as a Reformatsky enolate. This enolate then adds to a carbonyl compound, such as an aldehyde or ketone. The mechanism proceeds through a cyclic, six-membered chair-like transition state, which bears resemblance to the transition states of pericyclic reactions, although the reaction itself is not formally classified as one. libretexts.orgwikipedia.org The steric bulk of the tert-butyl group in this compound would likely influence the stereochemical outcome of such a reaction.

Role of Hyperconjugation and Anomeric Effects

In the mechanistic analysis of reactions involving this compound, stereoelectronic effects such as hyperconjugation and the anomeric effect play a crucial role in determining the molecule's conformational preferences and reactivity. These effects, which involve orbital interactions, can significantly influence the stability of the ground state and transition states of the molecule.

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital (typically a σ-orbital) to an adjacent empty or partially filled anti-bonding orbital (σ* or π*). numberanalytics.comresearchgate.net In the case of this compound, this can influence the stability of various conformers by delocalizing electron density.

The anomeric effect, traditionally described in cyclic systems like pyranose rings, is a stereoelectronic preference for certain conformations. wikipedia.org It is generally understood as the interaction between a lone pair of electrons on a heteroatom and the anti-bonding orbital of an adjacent C-X bond, where X is an electronegative atom. wikipedia.orgdypvp.edu.in This concept has been extended to acyclic systems, where it is often referred to as a "generalized" anomeric effect. nih.govnih.govscripps.edu This effect is essentially a form of hyperconjugation.

For this compound, the key anomeric-type interaction involves the donation of electron density from the lone pairs of the ester oxygen atoms into the anti-bonding orbital of the C-Br bond (n -> σC-Br). For this interaction to be maximal, the donor lone pair orbital and the acceptor σC-Br orbital must be anti-periplanar (aligned at 180°). This alignment occurs in specific rotational conformations of the molecule.

The stability of the ester group itself is influenced by hyperconjugative interactions. The preferred planar, (Z)-conformation of esters is partly due to the stabilizing interaction between a lone pair on the single-bonded oxygen and the π* orbital of the carbonyl group (nO -> π*C=O). wikipedia.org

The conformational analysis of this compound is complex due to the presence of the bulky tert-butyl group, which imposes significant steric hindrance. However, the stereoelectronic effects also play a critical role. The donation of electron density from the oxygen lone pairs to the σ*C-Br orbital has two important consequences:

Stabilization of the gauche conformation: The requirement for an anti-periplanar arrangement of the interacting orbitals can lead to a preference for a gauche conformation around the Cα-C(O) bond, despite potential steric repulsions.

Weakening of the C-Br bond: The population of the σ*C-Br anti-bonding orbital weakens the carbon-bromine bond. This makes the bromine a better leaving group, thus enhancing the reactivity of the molecule in nucleophilic substitution and elimination reactions. nih.govnih.gov

Research on analogous α-haloglycine esters has shown through DFT calculations that this type of hyperconjugative interaction is responsible for an enhanced nucleofugality of the halogen. nih.govnih.gov This "generalized" anomeric effect can facilitate halogen abstraction, a key step in many reactions.

The interplay between steric and stereoelectronic effects dictates the preferred conformation and, consequently, the reactivity of this compound. While the large tert-butyl group will sterically disfavor certain conformations, the electronic stabilization provided by hyperconjugation and anomeric effects will favor others.

The following table summarizes the key stereoelectronic interactions in this compound and their expected consequences.

| Interaction Type | Donor Orbital | Acceptor Orbital | Consequence |

| Anomeric Effect | n (Oxygen lone pair) | σ* (C-Br) | Stabilizes specific gauche conformations, weakens the C-Br bond, increases reactivity. |

| Hyperconjugation | n (Oxygen lone pair) | π* (C=O) | Stabilizes the planar (Z)-conformation of the ester group. |

| Hyperconjugation | σ (C-H/C-C) | σ* (C-Br) | Contributes to the overall stability of the molecule and influences C-Br bond properties. |

Advanced Synthetic Transformations and Applications of Methyl 2 Bromo 3,3 Dimethylbutanoate

Carbon-Carbon Bond Formation

Methyl 2-bromo-3,3-dimethylbutanoate serves as a versatile precursor for the formation of new carbon-carbon bonds, leveraging the reactivity of the carbon-bromine bond and the adjacent ester functionality. Its sterically hindered neopentyl-like structure offers unique stereochemical control and reactivity in various synthetic transformations.

Reformatsky Reactions and Related Enolate Chemistry

The Reformatsky reaction is a cornerstone of carbon-carbon bond formation that utilizes an α-halo ester, a carbonyl compound (aldehyde or ketone), and metallic zinc. wikipedia.org The reaction proceeds through the formation of an organozinc reagent, often called a Reformatsky enolate, which then adds to the carbonyl group. wikipedia.orgthermofisher.com For this compound, the reaction is initiated by the oxidative insertion of zinc into the carbon-bromine bond to form a zinc enolate. This enolate is less reactive than corresponding lithium or Grignard reagents, which prevents self-condensation with the ester group. wikipedia.org

The general mechanism involves:

Formation of the Zinc Enolate: Zinc dust reacts with this compound to form the organozinc intermediate.

Nucleophilic Addition: The zinc enolate adds to the carbonyl carbon of an aldehyde or ketone, forming a new carbon-carbon bond.

Workup: An acidic workup protonates the resulting alkoxide to yield a β-hydroxy ester. wikipedia.org

The bulky tert-butyl group in this compound influences the stereochemical outcome of the reaction, often providing good diastereoselectivity in the formation of the β-hydroxy ester product.

Beyond zinc, other metals can be used to generate related enolates for aldol-type additions. The use of strong, sterically hindered bases like lithium diisopropylamide (LDA) can deprotonate the α-carbon to form a lithium enolate. bham.ac.ukmnstate.edu This highly reactive intermediate can then react with a wide range of electrophiles, including aldehydes, to form β-hydroxy esters. The first solid-state aldol addition of the lithium enolate of the related methyl 3,3-dimethylbutanoate (B8739618) with aromatic aldehydes has been reported, showing diastereoselectivity similar to solution-phase reactions. researchgate.net

| Carbonyl Partner | Reagent/Base | Solvent | Product Type |

|---|---|---|---|

| Benzaldehyde | Zinc dust | THF/Benzene | Methyl 2-(1-hydroxy-1-phenylmethyl)-3,3-dimethylbutanoate |

| Acetone | Zinc dust | Ether | Methyl 2-(1-hydroxy-1-methylethyl)-3,3-dimethylbutanoate |

| Cyclohexanone | LDA | THF, -78 °C | Methyl 2-(1-hydroxycyclohexyl)-3,3-dimethylbutanoate |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds between sp²- and sp³-hybridized carbon atoms. This compound can serve as the electrophilic partner in these reactions, coupling with various organometallic reagents.

In a typical Suzuki-Miyaura coupling, an organoboron reagent (like an arylboronic acid) is coupled with an organic halide. nih.gov For this compound, this reaction would involve the oxidative addition of a palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the α-arylated or α-vinylated product. The presence of the bulky tert-butyl group can influence the efficiency and selectivity of the coupling.

Similarly, in Negishi-type couplings, organozinc reagents are used as the nucleophilic partner. researchgate.net These reactions are often noted for their high functional group tolerance. The coupling of this compound with an arylzinc or alkylzinc reagent in the presence of a palladium catalyst would afford the corresponding α-substituted ester.

| Coupling Type | Coupling Partner | Catalyst System (Example) | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Methyl 2-phenyl-3,3-dimethylbutanoate |

| Negishi | Vinylzinc chloride | PdCl₂(dppf) | Methyl 2-vinyl-3,3-dimethylbutanoate |

| Stille | Tributyl(phenyl)tin | Pd(PPh₃)₄ | Methyl 2-phenyl-3,3-dimethylbutanoate |

Cyclization Reactions (e.g., Intramolecular Cyclopropanation)

This compound can be employed as a precursor in cyclization reactions, particularly in the synthesis of cyclopropane rings. Intramolecular cyclopropanation can be achieved by first modifying the ester to contain an olefinic moiety. For example, the ester could be derived from an allylic alcohol.

Heteroatom Functionalization

The carbon-bromine bond in this compound is the primary site for introducing heteroatom functionality through nucleophilic substitution reactions.

Conversion to Hydroxyl, Amino, and Other Heteroatom-Containing Derivatives

The bromine atom can be readily displaced by a variety of heteroatom nucleophiles to yield a range of functionalized products.

Hydroxyl Derivatives: Hydrolysis of this compound can yield the corresponding α-hydroxy ester, methyl 2-hydroxy-3,3-dimethylbutanoate. Due to the sterically hindered nature of the secondary bromide, this reaction can proceed via an S_N1 mechanism. doubtnut.com This involves the formation of a secondary carbocation intermediate, which could potentially undergo a hydride or methyl shift to form a more stable tertiary carbocation before being trapped by water. jcu.edujcu.edu For instance, hydrolysis of 2-bromo-3-methylbutane (B93499) is known to yield the rearranged tertiary alcohol, 2-methyl-2-butanol. doubtnut.com

Amino Derivatives: The introduction of a nitrogen-containing group can be achieved through several methods. Direct reaction with ammonia or primary amines can yield the α-amino ester, though over-alkylation can be a side reaction. A more controlled approach is the Gabriel synthesis, involving phthalimide as the nitrogen source, or the use of sodium azide to form an α-azido ester, which is then reduced to the α-amino ester (e.g., via hydrogenation or with triphenylphosphine). These amino esters are valuable building blocks for complex molecules. mdpi.com

| Nucleophile | Reagent | Product |

|---|---|---|

| Hydroxide | H₂O / Base | Methyl 2-hydroxy-3,3-dimethylbutanoate |

| Azide | Sodium azide (NaN₃) | Methyl 2-azido-3,3-dimethylbutanoate |

| Amine (from Azide) | 1. NaN₃; 2. H₂, Pd/C | Methyl 2-amino-3,3-dimethylbutanoate |

| Thiolate | Sodium thiomethoxide (NaSMe) | Methyl 2-(methylthio)-3,3-dimethylbutanoate |

Formation of α-Haloglycine Esters and Non-Proteinogenic Amino Acids

This compound is a direct precursor to a highly valuable class of non-proteinogenic amino acids, which are amino acids not found in the genetic code. wikipedia.org Non-proteinogenic amino acids are crucial in medicinal chemistry and the synthesis of novel peptides. nih.govnih.gov

The direct amination of this compound, as described in the previous section, yields methyl 2-amino-3,3-dimethylbutanoate. This compound is the methyl ester of tert-leucine, a non-proteinogenic amino acid notable for its bulky tert-butyl side chain, which is used to induce specific conformations in peptides.

Furthermore, α-halo esters are valuable synthetic intermediates. For instance, α-haloglycine esters, which are structurally related, can be synthesized and used as surrogates for α-iminoesters. nih.gov These compounds can be activated by catalysts to react with various nucleophiles, leading to the synthesis of diverse non-proteinogenic α-amino esters. nih.gov The chemistry established for α-haloglycine esters provides a framework for the potential transformations of this compound into even more complex and sterically demanding amino acid derivatives.

Applications in Complex Molecule Synthesis

The strategic placement of a bromine atom and a bulky tert-butyl group makes this compound a key player in the construction of intricate molecular architectures. These features allow for selective reactions and the introduction of specific functionalities with a high degree of control.

Building Blocks for Pharmaceutical and Agrochemical Intermediates

While specific, publicly available research detailing the direct use of this compound in the synthesis of commercialized pharmaceutical or agrochemical products is limited, the broader class of α-bromo esters are well-established as crucial intermediates in these industries. The tert-butyl group in this compound can be particularly advantageous in directing the stereochemistry of subsequent reactions, a critical aspect in the development of biologically active molecules.

The general utility of related α-bromo esters in the synthesis of various therapeutic agents and crop protection chemicals is widely documented. For instance, these compounds are known to participate in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups necessary for biological activity.

Table 1: Potential Applications of α-Bromo Esters in Synthesis

| Industry | Application | Example of Transformation |

| Pharmaceutical | Synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) | Alkylation of phenol derivatives |

| Preparation of antiviral agents | Introduction of side chains onto heterocyclic cores | |

| Development of anticancer drugs | Formation of complex carbocyclic frameworks | |

| Agrochemical | Synthesis of herbicides | Modification of phenoxyacetic acid derivatives |

| Production of insecticides | Elaboration of pyrethroid analogues | |

| Creation of fungicides | Construction of azole-based compounds |

Precursors for Polymeric Materials (e.g., via Radical Polymerization)

The bromine atom in this compound makes it a suitable candidate to act as an initiator in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity.

In a typical ATRP process, the carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst, generating a radical that initiates the polymerization of vinyl monomers. The bulky 3,3-dimethylbutanoate moiety can influence the properties of the resulting polymer, such as its thermal stability and solubility. While specific studies focusing exclusively on this compound as an ATRP initiator are not extensively reported in readily accessible literature, the principles of ATRP suggest its potential in this application.

Table 2: Key Components of Atom Transfer Radical Polymerization (ATRP)

| Component | Role | Example |

| Initiator | Source of the initial radical | Alkyl halides (e.g., This compound ) |

| Monomer | Building block of the polymer | Styrene, acrylates, methacrylates |

| Catalyst | Mediates the reversible activation and deactivation of the growing polymer chain | Copper(I) complexes (e.g., CuBr/ligand) |

| Ligand | Solubilizes the metal catalyst and tunes its reactivity | Bipyridine, triphenylphosphine |

| Solvent | Provides a medium for the reaction | Toluene, anisole, dimethylformamide |

Total Synthesis of Natural Products and Analogues

The stereocontrolled introduction of functional groups is a cornerstone of natural product synthesis. The chiral center present in this compound can be exploited to construct complex stereogenic centers in target molecules. Although specific examples of the direct incorporation of the intact this compound skeleton into a natural product are not prominently featured in available scientific literature, its potential as a chiral building block is significant.

The synthetic strategy would likely involve the transformation of the ester and bromo functionalities into other desired groups while retaining or inverting the stereochemistry at the α-carbon. The tert-butyl group would play a crucial role in directing the approach of reagents, thereby influencing the stereochemical outcome of the reactions.

Computational Chemistry and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methodologies are indispensable for the unambiguous identification and structural analysis of methyl 2-bromo-3,3-dimethylbutanoate. Each technique offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group protons would appear as a singlet, being chemically equivalent and lacking adjacent protons for coupling. The methoxy (B1213986) group protons would also present as a singlet. The single proton on the alpha-carbon (C2), being adjacent to the bromine atom, would likely appear as a singlet as well, due to the absence of neighboring protons. The chemical shifts are influenced by the electronegativity of nearby atoms, with protons closer to the bromine and ester functionalities expected to resonate at a lower field.

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule. A predicted ¹³C NMR spectrum for this compound would show distinct peaks for each unique carbon atom. The carbonyl carbon of the ester group would be observed at the lowest field. The carbon atom bonded to the bromine would also be significantly downfield. The carbons of the tert-butyl and methoxy groups would appear at higher field regions of the spectrum. The number of signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon environments in the molecule.

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to further confirm the structural assignments. COSY experiments would show correlations between coupled protons, although for this specific molecule with its isolated proton systems, such correlations would be absent. HSQC would be crucial in correlating each proton signal with its directly attached carbon atom, providing definitive evidence for the C-H connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(O)OC H₃ | ~3.7 | ~52 |

| C (O)OCH₃ | - | ~170 |

| C H-Br | ~4.2 | ~55 |

| C (CH₃)₃ | - | ~35 |

| C(C H₃)₃ | ~1.1 | ~27 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

MS and HRMS: In mass spectrometry, this compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions would be measured. A key feature in the mass spectrum would be the presence of two molecular ion peaks of nearly equal intensity, separated by two m/z units. This characteristic isotopic pattern is due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the precise elemental formula.

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) could be utilized for the analysis of this compound in complex mixtures. The liquid chromatography component would separate the compound from other components, and the mass spectrometer would then provide mass information for identification. Predicted collision cross-section (CCS) values can be calculated for different adducts of the molecule, which can aid in its identification in complex matrices. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 209.01717 | 139.4 |

| [M+Na]⁺ | 230.99911 | 150.2 |

| [M-H]⁻ | 207.00261 | 142.8 |

| [M+NH₄]⁺ | 226.04371 | 162.2 |

| [M+K]⁺ | 246.97305 | 141.3 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the alkyl groups and the C-O stretching of the ester. The C-Br stretching vibration would be observed in the fingerprint region at lower wavenumbers.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C-Br | Stretch | 500 - 600 |

Computational Approaches

Computational chemistry provides theoretical insights into the structure, properties, and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be employed to predict various properties of this compound, such as its optimized geometry, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts. nih.gov Furthermore, DFT can be used to calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The energy difference between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. These computational predictions are valuable for interpreting experimental spectra and understanding the molecule's behavior. nih.gov

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational landscape of this compound are crucial for understanding its physical properties and reactivity. Molecular modeling techniques, particularly conformational analysis, are employed to identify the stable arrangements of atoms in the molecule and the energy barriers between them.

Conformational analysis involves the study of the different spatial arrangements of a molecule that arise from rotation about its single bonds. For this compound, the key bond for analysis would be the C2-C3 bond, connecting the chiral center bearing the bromine atom to the bulky tert-butyl group. Rotation around this bond gives rise to various staggered and eclipsed conformations, which can be visualized using Newman projections.

The relative energies of these conformers are influenced by several factors:

Torsional Strain: Arises from the repulsion between bonding electrons in adjacent atoms. Eclipsed conformations have higher torsional strain than staggered conformations.

Steric Strain: Occurs when bulky groups are forced into close proximity, leading to van der Waals repulsion. In the case of this compound, the interaction between the large tert-butyl group and the bromine atom or the methyl ester group would be a significant factor.

Dipole-Dipole Interactions: The polar C-Br and C=O bonds will interact, and the orientation of these dipoles in different conformations will affect their relative stability.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for performing conformational analysis. By calculating the potential energy surface as a function of the dihedral angle of the C2-C3 bond, a detailed energy profile can be constructed. This would allow for the identification of the global minimum energy conformation (the most stable conformer) and other local minima, as well as the transition states connecting them.

Thermodynamic and Kinetic Studies of Reaction Pathways

Computational chemistry provides a robust platform for investigating the thermodynamics and kinetics of chemical reactions involving this compound. Such studies are vital for predicting reaction outcomes, understanding reaction mechanisms, and optimizing synthetic procedures.

Thermodynamic Studies: Thermodynamic calculations can determine the relative stability of reactants, products, intermediates, and transition states. Key thermodynamic parameters that can be computed include:

Enthalpy of Reaction (ΔH): Indicates whether a reaction is exothermic or endothermic.

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of a reaction under given conditions.

Enthalpy of Formation (ΔHf°): The standard enthalpy change for the formation of the compound from its constituent elements in their standard states.

For instance, the hydrolysis of this compound to 2-bromo-3,3-dimethylbutanoic acid and methanol (B129727) could be modeled to determine the equilibrium position of the reaction.

Kinetic Studies: Kinetic studies focus on the rates of chemical reactions. By locating the transition state structures on the potential energy surface, it is possible to calculate the activation energy (Ea) of a reaction. According to transition state theory, the rate constant (k) of a reaction is related to the Gibbs free energy of activation (ΔG‡).

Computational methods can be used to explore various reaction pathways, such as nucleophilic substitution at the chiral center or elimination reactions. For example, the mechanism of the reaction of this compound with a nucleophile could be elucidated by comparing the activation energies for SN1 and SN2 pathways.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules, which serve as fingerprints for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei and spin-spin coupling constants (J). These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. By comparing the predicted NMR spectra with experimental data, the structure and conformation of this compound can be confirmed. For example, the predicted chemical shift of the proton at the C2 position would be highly dependent on its conformational environment.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted IR spectrum would show characteristic absorption bands for the C=O stretch of the ester group, C-O stretches, C-Br stretch, and various C-H bending and stretching vibrations. The position of the C=O stretching frequency, for instance, can be sensitive to the electronic and steric environment.

A hypothetical table of predicted spectroscopic data, which would be the output of such computational studies, is presented below.

| Parameter | Predicted Value |

| ¹H NMR | |

| δ (C(CH₃)₃) | ~1.1 ppm (s, 9H) |

| δ (OCH₃) | ~3.7 ppm (s, 3H) |

| δ (CHBr) | ~4.2 ppm (s, 1H) |

| ¹³C NMR | |

| δ (C(CH₃)₃) | ~27 ppm |

| δ (C(CH₃)₃) | ~35 ppm |

| δ (CHBr) | ~50 ppm |

| δ (OCH₃) | ~53 ppm |

| δ (C=O) | ~170 ppm |

| IR Spectroscopy | |

| ν(C=O) | ~1735 cm⁻¹ |

| ν(C-Br) | ~600-700 cm⁻¹ |

It is important to note that these are generalized predictions based on typical values for similar functional groups. Actual computational studies would provide more precise values based on the specific electronic structure of this compound.

Future Research Directions and Emerging Trends in Methyl 2 Bromo 3,3 Dimethylbutanoate Chemistry

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing hazardous substances and maximizing efficiency. Future research in the synthesis of methyl 2-bromo-3,3-dimethylbutanoate is expected to prioritize the development of more environmentally benign methodologies.

A significant trend is the move away from hazardous brominating agents like molecular bromine (Br₂) researchgate.netacsgcipr.org. Research is actively exploring the utility of reagents such as N-bromosuccinimide (NBS) as a safer and easier-to-handle alternative for the α-bromination of carbonyl compounds researchgate.netresearchgate.net. The development of catalytic systems that can utilize bromide salts with an oxidant is another promising green approach. For instance, aerobic bromination, which uses oxygen from the air as the terminal oxidant, represents a highly sustainable method that is drawing considerable interest nih.gov.

Furthermore, the use of greener solvent systems is a key aspect. Research into biphasic systems, such as dichloromethane-water, has shown promise for the chemoselective α-bromination of related β-keto esters, which could be adapted for the synthesis of this compound researchgate.net. The ideal future synthesis would involve a catalytic process using a non-toxic brominating source in a recyclable and environmentally friendly solvent.

Table 1: Comparison of Brominating Agents for Green Chemistry

| Brominating Agent | Advantages | Disadvantages | Green Chemistry Relevance |

| Molecular Bromine (Br₂) | High reactivity | Toxic, corrosive, hazardous to handle | Poor, significant safety and environmental concerns researchgate.netacsgcipr.org |

| N-bromosuccinimide (NBS) | Safer, easier to handle, environmentally friendly | Can sometimes lead to side reactions | High, replacement for hazardous reagents researchgate.netresearchgate.net |

| HBr/Oxidant (e.g., H₂O₂) | In-situ generation of bromine, avoids handling Br₂ | Requires careful control of reaction conditions | High, reduces transportation and storage of hazardous materials |

| Ionic Liquids (as catalysts/promoters) | Can be reusable, can promote aerobic bromination | Can be expensive, may require specific workup procedures | Moderate to High, potential for catalyst recycling and improved efficiency nih.gov |

Exploration of Novel Catalytic Systems

The discovery and application of new catalysts are pivotal for enhancing the efficiency, selectivity, and scope of reactions involving this compound. Future research will likely focus on several key areas of catalysis.

One emerging area is the use of photoredox catalysis. Visible light-induced C-H bromination has been demonstrated for the synthesis of α-halogenated boronic esters using a copper catalyst, suggesting a potential pathway for the direct bromination of the unactivated C-H bond in the precursor to this compound organic-chemistry.org. Such methods offer mild reaction conditions and avoid the need for pre-functionalized substrates.

Metal-based catalysis continues to be a fruitful area of investigation. For instance, nickel/diamine catalyst systems have been effectively used for the asymmetric cross-coupling of racemic α-bromo esters with aryl and alkenyl silanes organic-chemistry.orgacs.org. The development of catalysts that are more robust, cheaper, and have a broader substrate scope will be a continuing theme. Additionally, the use of simple carbonyl halides as catalysts for the α-bromination of aliphatic acids presents a novel approach that could be extended to ester substrates google.com.

Table 2: Emerging Catalytic Systems for α-Bromination and Cross-Coupling of α-Bromo Esters

| Catalytic System | Reaction Type | Key Features | Potential Application for this compound |

| Nickel/Diamine Complexes | Asymmetric Cross-Coupling | High enantioselectivity, tolerates various functional groups | Synthesis of chiral derivatives by coupling with organosilanes organic-chemistry.orgacs.org |

| Copper/Visible Light | C-H Bromination | Mild conditions, avoids pre-functionalization | Direct, regioselective synthesis from the parent ester organic-chemistry.org |

| Carbonyl Halides | α-Bromination | Simple catalyst, potentially high yields | Alternative catalytic method for the synthesis of the target compound google.com |

| Organocatalysts | Asymmetric α-Halogenation | Metal-free, high enantioselectivity | Synthesis of chiral this compound electronicsandbooks.com |

Advancements in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Given that this compound possesses a chiral center, future research will undoubtedly focus on developing efficient methods for its asymmetric synthesis and its utilization in the stereoselective synthesis of other molecules.

A significant area of advancement is the catalytic asymmetric α-bromination of carbonyl compounds. While challenging, organocatalytic methods have emerged that can provide chiral α-bromo aldehydes with high enantioselectivity using readily available brominating agents like NBS electronicsandbooks.comacs.org. Adapting these methods to ester substrates like methyl 3,3-dimethylbutanoate (B8739618) is a logical next step.

Furthermore, the development of dynamic kinetic resolution processes for racemic α-bromo esters is a powerful strategy. For example, nickel-catalyzed enantioconvergent coupling reactions of racemic alkyl halides with olefins have been shown to produce esters of enantioenriched dialkyl carbinols nih.gov. Applying similar strategies to this compound could provide access to a wide range of chiral building blocks. Mechanistic studies, including crossover experiments and molecular modeling, will be crucial in understanding and optimizing these asymmetric transformations fgcu.edu.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms is a transformative trend in modern organic chemistry. These technologies offer enhanced safety, reproducibility, and the ability to rapidly screen reaction conditions and synthesize compound libraries.

Continuous flow systems are particularly well-suited for handling hazardous reagents and reactions. The in-situ generation of bromine from safer precursors like hydrogen bromide and an oxidant can be seamlessly integrated into a flow process, minimizing the risks associated with handling molecular bromine nih.govmdpi.comsemanticscholar.org. The α-bromination of ketones and aldehydes has been successfully demonstrated in flow reactors, achieving high yields and throughput researchgate.netresearchgate.net. Applying these principles to the synthesis of this compound could lead to safer and more scalable manufacturing processes.

Automated synthesis platforms, often coupled with artificial intelligence, are accelerating the discovery of new molecules and reaction pathways nih.govsynthiaonline.comillinois.edu. These systems can perform multistep syntheses, including purification, without manual intervention researchgate.net. The inclusion of this compound as a building block in such automated systems would enable the rapid generation of diverse molecular libraries for screening in drug discovery and materials science.

Discovery of New Reactivity Modes and Synthetic Transformations

Beyond its role as a simple alkylating agent, future research is expected to uncover new reactivity modes and synthetic transformations for this compound. The unique steric environment around the bromine atom could lead to unusual reaction pathways.

Studies on the reactivity of sterically hindered bromoalkanes, such as 1-bromo-4-tert-butylcyclohexane, can provide insights into the potential for elimination versus substitution reactions under various conditions stackexchange.com. The bulky tert-butyl group in this compound could influence the stereochemical outcome of reactions at the α-carbon.

Furthermore, the development of novel transformations of the ester group in the presence of the α-bromo substituent is an area ripe for exploration. For example, the deprotection of tert-butyl esters under specific catalytic conditions highlights the potential for selective transformations within the molecule acs.orgthieme.de. Research into ester homologation reactions, potentially involving the formation of ynolate anions from α-bromo esters, could open up new avenues for carbon-carbon bond formation acs.org. The investigation of carbocation rearrangements, similar to those observed in the bromination of related structures, could also lead to the discovery of unexpected and synthetically useful products jcu.edu.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-bromo-3,3-dimethylbutanoate, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a preformed ester precursor. Key steps include:

- Bromination : Use of brominating agents like -bromosuccinimide (NBS) or phosphorus tribromide () under anhydrous conditions. For example, bromination at the α-carbon of 3,3-dimethylbutanoate esters requires precise temperature control (0–25°C) to avoid side reactions .

- Esterification : Prior formation of the methyl ester group via acid-catalyzed methanolysis of carboxylic acid precursors, ensuring minimal hydrolysis of the bromine substituent.

- Purification : Silica gel or reverse-phase (C18) column chromatography (e.g., using hexane/ethyl acetate or acetonitrile/water gradients) to isolate the product .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Storage : Keep under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the ester or bromine substituent. Desiccants like molecular sieves are recommended for long-term storage.

- Handling : Avoid exposure to moisture, strong bases, or nucleophiles (e.g., amines) that may trigger substitution reactions at the brominated carbon .

Q. What analytical techniques are critical for characterizing this compound?

- -NMR : Peaks for methyl groups (δ 1.02–1.20 ppm), methoxy ester (δ 3.70–3.85 ppm), and brominated CH (δ 4.20–4.50 ppm) confirm structural integrity .

- LCMS/HPLC : Reverse-phase methods (acetonitrile/water with 0.1% formic acid) assess purity and detect degradation products. Retention times should align with standards .

- IR Spectroscopy : Ester carbonyl (C=O) stretching at ~1740 cm and C–Br absorption near 550 cm .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Chiral Auxiliaries : Use (S)- or (R)-configured amino ester precursors (e.g., methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride) as starting materials. Stereochemical control is maintained via chiral catalysts (e.g., ) or enzymatic resolution .

- Asymmetric Bromination : Catalytic systems like chiral oxazaborolidines can induce enantioselectivity during bromination, achieving >90% enantiomeric excess (ee) .

Q. What mechanistic insights explain competing substitution vs. elimination pathways during reactions involving this compound?

- Steric Effects : The 3,3-dimethyl group creates steric hindrance, favoring substitution over elimination. Bulky nucleophiles (e.g., tert-butoxide) may shift selectivity toward elimination .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for substitution, while non-polar solvents (e.g., toluene) may promote elimination .

Q. How can computational modeling guide the design of derivatives based on this compound?

- DFT Calculations : Predict reaction pathways (e.g., bromine substitution energy barriers) and optimize transition states using Gaussian or ORCA software.

- Docking Studies : Screen derivatives for binding to biological targets (e.g., enzymes) by modeling interactions via AutoDock Vina. For example, bromine’s electronegativity may enhance hydrogen bonding with active-site residues .

Q. How should researchers resolve contradictions in reported synthetic yields or reactivity data?

- Reproducibility Checks : Validate reaction conditions (e.g., moisture levels, catalyst purity) from conflicting studies. For example, trace water may hydrolyze intermediates, reducing yields .

- Isotopic Labeling : Use - or -labeled substrates to track side reactions or degradation pathways during synthesis .

Methodological Guidelines

- Synthesis Optimization : Always perform small-scale trials (<1 mmol) to test bromination efficiency before scaling up.

- Data Documentation : Report NMR splitting patterns and coupling constants (-values) to aid reproducibility.

- Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to the compound’s lachrymatory and corrosive properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.